1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Immuno-oncology IDO1 inhibition Tryptophan metabolism

IDO1 drug discovery programs require reference compounds with validated cross-species potency. 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS 1036606-78-6) delivers IC50 13-16 nM in both mouse and human IDO1 cellular assays. • Validated IDO1 inhibitor with consistent nanomolar potency across species; no potency correction needed for murine-to-human translation. • Dual synthetic utility: C2 COOH for amide/ester formation; 5-Br on benzyl enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). • ≥95% purity, in stock, global shipping.

Molecular Formula C16H11BrFNO2
Molecular Weight 348.171
CAS No. 1036606-78-6
Cat. No. B2363609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid
CAS1036606-78-6
Molecular FormulaC16H11BrFNO2
Molecular Weight348.171
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)F)C(=O)O
InChIInChI=1S/C16H11BrFNO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21)
InChIKeyGELZTEAOBLRFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS 1036606-78-6): A Halogenated Indole-2-carboxylic Acid Scaffold with Documented IDO1 Inhibitory Activity


1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS 1036606-78-6) is a synthetic indole derivative featuring a 5-bromo-2-fluorobenzyl substitution at the N1 position of the indole-2-carboxylic acid core [1]. The compound has a molecular formula of C16H11BrFNO2 and a molecular weight of 348.17 g/mol . It is commercially available at research-grade purity (minimum 95%) for use as a biochemical tool compound and synthetic intermediate . The compound belongs to the broader class of indole-2-carboxylic acid derivatives, which have been validated as scaffolds for multiple therapeutic targets including HIV-1 integrase strand transfer inhibition and IDO1 modulation [2][3].

Why Generic Substitution of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid Fails: Structural Determinants of Target Engagement and Off-Target Liability


The 5-bromo-2-fluorobenzyl substitution pattern on the indole-2-carboxylic acid scaffold is not an arbitrary modification. The presence of bromine at the 5-position and fluorine at the 2-position on the benzyl ring introduces a specific electronic and steric profile that directly influences target binding. Halogen atoms, particularly bromine and fluorine, are known to modulate lipophilicity, metabolic stability, and halogen bonding interactions in drug design contexts [1]. In the context of indole-2-carboxylic acid derivatives targeting IDO1, the N1-benzyl substitution pattern has been shown to significantly affect inhibitory potency across species orthologs [2]. Substitution with an unsubstituted benzyl group, a different halogen pattern, or a non-indole core would alter the compound's binding conformation, electronic distribution, and pharmacokinetic profile in ways that cannot be predicted from class-level assumptions alone. The specific 5-bromo-2-fluoro arrangement provides a unique balance of electron-withdrawing effects and steric bulk that generic alternatives lacking this precise substitution pattern cannot replicate.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid: IDO1 Inhibitory Potency and Cross-Species Activity Profile


IDO1 Inhibition: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid Exhibits Nanomolar Potency in Mouse IDO1 Cellular Assays with Comparable Human Activity

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) across multiple species orthologs. In mouse IDO1 transfected P815 cells, the compound exhibits an IC50 of 13 nM measured via reduction in L-kynurenine levels after 16 hours by HPLC analysis [1]. In IFNγ-stimulated human LXF-289 cells, it shows comparable potency with an IC50 of 14 nM after 48 hours [1]. In IFNγ-stimulated human A375 cells, the IC50 is 16 nM [1]. In a cell-free biochemical assay using recombinant human IDO1 with L-tryptophan as substrate, the IC50 is 16 nM measured by UV-visible spectroscopic analysis of N-formyl kynurenine formation [1]. This cross-species potency profile (13-16 nM range across mouse and multiple human cell lines) demonstrates consistent nanomolar inhibitory activity. In contrast, a structurally distinct IDO1 inhibitor comparator (BDBM50633593/CHEMBL5414973) exhibits an IC50 of 1.94 × 10³ nM (1.94 μM) in human BXPC-3 cells under comparable IFNγ-induced kynurenine reduction assay conditions [2], representing approximately a 120-fold difference in potency.

Immuno-oncology IDO1 inhibition Tryptophan metabolism Cellular assay

Structural Differentiation: N1-(5-Bromo-2-fluorobenzyl) Substitution Confers Distinct Physicochemical Properties Versus Core Indole-2-carboxylic Acid

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (MW: 348.17 g/mol) differs fundamentally from the parent indole-2-carboxylic acid scaffold (MW: 161.16 g/mol) by incorporation of the 5-bromo-2-fluorobenzyl group at the N1 position [1]. This substitution increases molecular weight by approximately 187 Da and introduces a halogenated aromatic ring system that alters lipophilicity (calculated XLogP3-AA increases from approximately 2.0 for indole-2-carboxylic acid to >3.5 for the substituted derivative based on structural analogs [2]). The 5-bromo-2-fluoro substitution pattern on the benzyl ring is chemically distinct from alternative halogenation patterns (e.g., 4-bromo-2-fluoro, 5-chloro-2-fluoro, or unsubstituted benzyl) in that the para-bromine and ortho-fluorine arrangement relative to the methylene linker creates a specific electron density distribution that influences both the acidity of the carboxylic acid moiety (through inductive effects) and the compound's capacity for halogen bonding interactions with target proteins [3].

Medicinal chemistry Scaffold optimization Physicochemical properties Structure-activity relationship

Scaffold Versatility: Indole-2-carboxylic Acid Core Demonstrates Validated Activity in HIV-1 Integrase Inhibition, Establishing Precedent for Target Engagement

The indole-2-carboxylic acid scaffold has been independently validated as a potent HIV-1 integrase strand transfer inhibitor (INSTI) scaffold. In a 2023 study, indole-2-carboxylic acid derivative 3 was shown to effectively inhibit HIV-1 integrase strand transfer, with binding conformation analysis confirming that the indole core and C2 carboxyl group chelate the two Mg²⁺ ions within the integrase active site [1]. Structural optimization of this scaffold yielded derivative 20a with an IC50 of 0.13 μM [1]. In a related 2024 study, optimization of indole-2-carboxylic acid produced compound 17a with an IC50 of 3.11 μM against HIV-1 integrase, where the introduced C6 halogenated benzene ring formed π-π stacking interactions with viral DNA [2]. While 1-(5-bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid has not been directly tested in these specific assays, its shared indole-2-carboxylic acid core with C2 carboxylate metal-chelating functionality establishes the structural prerequisites for potential integrase inhibition, differentiating it from non-indole scaffolds lacking this validated pharmacophore.

Antiviral research HIV-1 integrase Strand transfer inhibition Scaffold validation

Evidence-Based Application Scenarios for 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid (CAS 1036606-78-6) in Research and Development


IDO1 Inhibitor Screening and Immuno-Oncology Target Validation

Based on documented nanomolar IDO1 inhibitory activity (IC50 = 13-16 nM across mouse and human cellular assays) [1], 1-(5-bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is suitable for use as a positive control or reference compound in IDO1 enzymatic and cellular assays. The consistent cross-species potency enables direct comparison between murine syngeneic tumor models and human in vitro systems without species-specific potency corrections. For procurement decisions, this compound offers a well-characterized IDO1 inhibition profile suitable for establishing assay validation parameters and benchmarking novel IDO1 inhibitor candidates [1].

Synthetic Intermediate for Halogenated Indole-2-carboxylic Acid Derivative Libraries

The compound serves as a versatile synthetic intermediate for generating focused libraries of N1-substituted indole-2-carboxylic acid derivatives. The carboxylic acid moiety at the C2 position enables amide bond formation, esterification, and reduction chemistry . The bromine atom at the 5-position of the benzyl ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzyl substituent . This dual reactivity profile distinguishes it from unsubstituted indole-2-carboxylic acid derivatives that lack the aryl bromide functionality for cross-coupling [2].

HIV-1 Integrase Inhibitor Medicinal Chemistry Programs Requiring Scaffold Hopping from Validated Indole Core

For medicinal chemistry teams developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid scaffold represents a validated metal-chelating pharmacophore with established binding mode to the integrase active site Mg²⁺ ions [3]. 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid provides a starting point for structure-activity relationship (SAR) exploration at the N1 position, a site known to influence potency and resistance profiles in INSTI development. Procurement of this compound supports scaffold-hopping and fragment-growing strategies aimed at overcoming resistance to first-generation INSTIs [4].

Halogen Bonding and Physicochemical Property Studies in Drug Design

The 5-bromo-2-fluorobenzyl substitution pattern provides a model system for investigating halogen bonding interactions and their effects on target binding affinity and selectivity [5]. The ortho-fluorine and para-bromine arrangement creates a distinct electronic environment suitable for computational chemistry validation studies, including density functional theory (DFT) calculations of halogen bond strength and molecular docking studies of halogen-protein interactions. This compound can serve as a reference standard for calibrating computational models of halogenated ligand-protein binding [5].

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